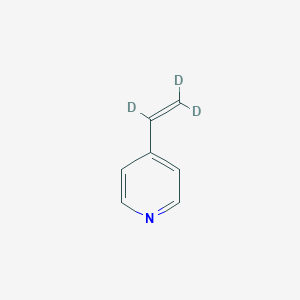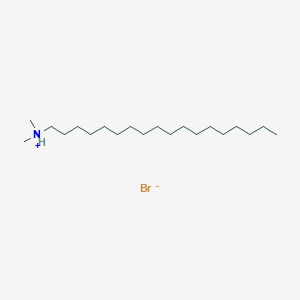
Octadecyldimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyldimethylammonium bromide is a quaternary ammonium compound widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in formulations requiring surface-active agents. This compound is particularly noted for its ability to form micelles and its role in the synthesis of nanoparticles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octadecyldimethylammonium bromide can be synthesized through the quaternization of dimethylamine with octadecyl bromide. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The reaction proceeds as follows:
C2H5N(CH3)2+C18H37Br→C18H37N(CH3)2Br
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Octadecyldimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interact with anionic species.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its bromide ion with other anions present in the solution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be octadecyldimethylammonium hydroxide.
Applications De Recherche Scientifique
Octadecyldimethylammonium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of octadecyldimethylammonium bromide involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of bacterial cell membranes, disrupting their integrity and leading to cell lysis . Additionally, it can interact with intracellular components such as proteins and DNA, further contributing to its antibacterial effects .
Comparaison Avec Des Composés Similaires
Dodecyltrimethylammonium bromide: This compound has a shorter alkyl chain and is less effective as a surfactant compared to octadecyldimethylammonium bromide.
Didecyldimethylammonium chloride: This compound is structurally similar but has different applications, particularly in disinfectants and antiseptics.
Uniqueness: this compound is unique due to its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in forming micelles and stabilizing nanoparticles. Its ability to disrupt cell membranes and interact with intracellular components also distinguishes it from other quaternary ammonium compounds .
Propriétés
Formule moléculaire |
C20H44BrN |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
dimethyl(octadecyl)azanium;bromide |
InChI |
InChI=1S/C20H43N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H |
Clé InChI |
QMDUPVPMPVZZGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[NH+](C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
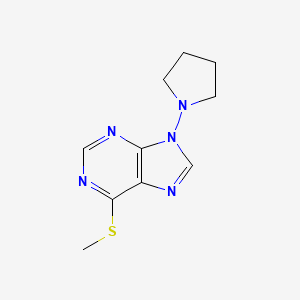
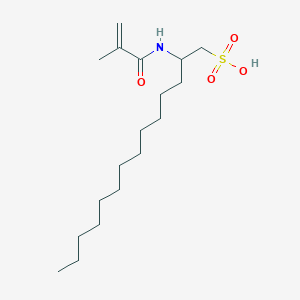
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

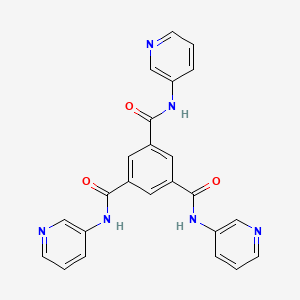

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
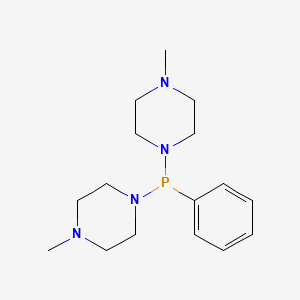
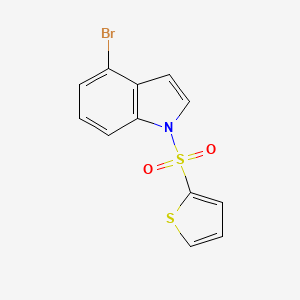
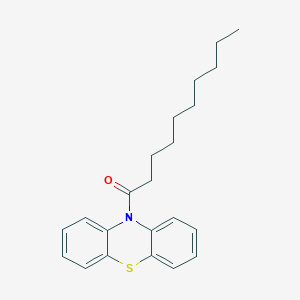
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
